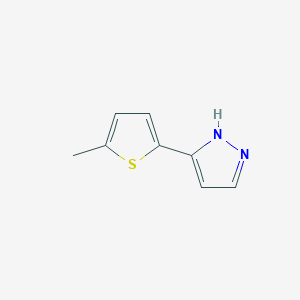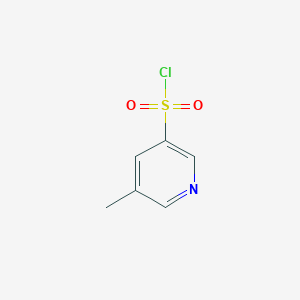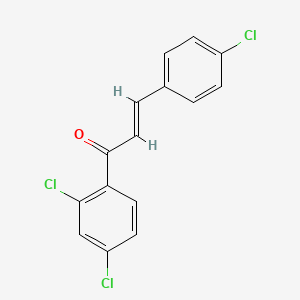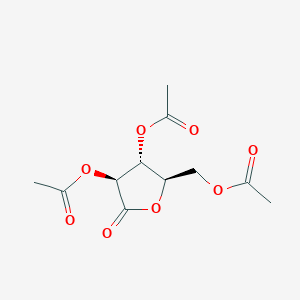![molecular formula C7H12ClNO B3040243 5-Azaspiro[2.5]octan-8-one hydrochloride CAS No. 1780166-60-0](/img/structure/B3040243.png)
5-Azaspiro[2.5]octan-8-one hydrochloride
Vue d'ensemble
Description
5-Azaspiro[2.5]octan-8-one hydrochloride is a chemical compound with the CAS Number: 1780166-60-0 . It has a molecular weight of 161.63 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO.ClH/c9-6-1-4-8-5-7(6)2-3-7;/h8H,1-5H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for more detailed analysis.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at room temperature .Applications De Recherche Scientifique
Oncological Research Applications
5-Azacytidine, a related compound, has been extensively studied for its effectiveness in treating acute myelogenous leukemia and other myelodysplastic disorders. It is thought to exert its antineoplastic effect through interference with nucleic acid metabolism, highlighting its potential utility in cancer research and therapy. The compound's cytotoxic, antimicrobial, antineoplastic, abortive, and mutagenic activities in various biological systems further underscore its significance in scientific research aimed at understanding and treating complex diseases (D. V. Von Hoff, M. Slavik, & F. Muggia, 1976).
Psychiatric Research Applications
Azapirones, including compounds like buspirone and tandospirone, have been investigated for their efficacy as adjunctive treatments in schizophrenia. These compounds, which act as serotonin 1A (5-HT1A) receptor partial agonists, have been evaluated in randomized, double-blind, placebo-controlled trials. Although the results have been mixed, there is evidence suggesting that adjunctive buspirone may improve extrapyramidal symptoms and cognitive deficits in schizophrenia, indicating potential research and therapeutic applications in psychiatric disorders (Wei Zheng, Xiaohong Li, Dong-Bin Cai, et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-azaspiro[2.5]octan-8-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c9-6-1-4-8-5-7(6)2-3-7;/h8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTHPLNZDTYMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1=O)CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl N-[[4-(difluoromethyl)thiazol-2-yl]methyl]carbamate](/img/structure/B3040167.png)

![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B3040169.png)






